molecular formula C20H20O7 B192065 Quercetin pentamethyl ether CAS No. 1247-97-8

Quercetin pentamethyl ether

Cat. No. B192065
CAS RN: 1247-97-8
M. Wt: 372.4 g/mol
InChI Key: ALGDHWVALRSLBT-UHFFFAOYSA-N
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Description

Quercetin pentamethyl ether is a natural product found in Melicope triphylla, Kaempferia parviflora, and other organisms . It has a molecular formula of C20H20O7 .


Synthesis Analysis

The synthesis of Quercetin pentamethyl ether involves a simple and effective per-O-methylation of quercetin with dimethyl sulfate in potassium (or sodium) hydroxide/dimethyl sulfoxide at room temperature for about 2 hours . This process yields Quercetin pentamethyl ether quantitatively as a single product .


Molecular Structure Analysis

The molecular structure of Quercetin pentamethyl ether includes a 2-(3,4-dimethoxyphenyl)-3,5,7-trimethoxychromen-4-one . The InChI representation is InChI=1S/C20H20O7/c1-22-12-9-15 (25-4)17-16 (10-12)27-19 (20 (26-5)18 (17)21)11-6-7-13 (23-2)14 (8-11)24-3/h6-10H,1-5H3 .


Chemical Reactions Analysis

The OH group at the 5 position of quercetin is the most resistant to methylation due to its strong intramolecular hydrogen bonding with the carbonyl group at the 4 position . When methyl iodide was used in place of dimethyl sulfate, the C-methylation product 6-methylquercetin pentamethyl ether was also formed .


Physical And Chemical Properties Analysis

Quercetin pentamethyl ether has a molecular weight of 372.4 g/mol . Its IUPAC name is 2-(3,4-dimethoxyphenyl)-3,5,7-trimethoxychromen-4-one .

Scientific Research Applications

Application in Pharmaceutical Sciences

  • Summary of the Application : Quercetin pentamethyl ether (QPE) is a type of polymethoxyflavone (PMF) that has been found to exhibit various biological activities . It has been isolated from Kaempferia parviflora Wall. ex. Baker (Zingiberaceae), also known as “black turmeric” or “black ginger” in southern Asia .
  • Methods of Application or Experimental Procedures : The synthesis of QPE involves the per-O-methylation of quercetin with dimethyl sulfate in potassium (or sodium) hydroxide/dimethyl sulfoxide at room temperature for about 2 hours . This process yields QPE quantitatively as a single product .
  • Results or Outcomes : QPE has been reported to exhibit anticardiac hypertrophy, antidiabetic, antimetabolic disorder, antithrombotic, and α-glycosidase inhibition activities .

Application in Angiogenesis Research

  • Summary of the Application : QPE has been found to have an anti-angiogenic effect in human microvascular endothelial cells . Angiogenesis, the formation of new blood vessels, is involved in many pathological states such as the progression of tumors and diabetic retinopathy .
  • Methods of Application or Experimental Procedures : The study involved the stimulation of human microvascular endothelial cells with vascular endothelial growth factor (VEGF-A). The anti-angiogenic effect of QPE was then studied .
  • Results or Outcomes : The results showed that a permethylated form of QPE inhibited angiogenesis both in vitro and ex vivo. It inhibited cell viability and migration and disrupted the formation of microvessels in rabbit aortic ring. The addition of QPE caused recoveries or completely re-established the transendothelial electrical resistance (TEER) to the control values and suppressed the activation of VEGFR2 downstream signaling molecules such as AKT, extracellular signal-regulated kinase, and c-Jun N-terminal kinase .

Application in Neurodegeneration Research

  • Summary of the Application : QPE has been found to play a significant role in neurodegeneration, which is a complex diabetic complication and a leading cause of blindness . Neurodegeneration is involved in many pathological states such as progression of tumors, retinopathy of prematurity, and diabetic retinopathy .
  • Methods of Application or Experimental Procedures : The study involved the stimulation of human microvascular endothelial cells with vascular endothelial growth factor (VEGF-A). The anti-angiogenic effect of QPE was then studied .
  • Results or Outcomes : The results showed that a permethylated form of QPE inhibited angiogenesis both in vitro and ex vivo. It inhibited cell viability and migration and disrupted the formation of microvessels in rabbit aortic ring. The addition of QPE caused recoveries or completely re-established the transendothelial electrical resistance (TEER) to the control values and suppressed the activation of VEGFR2 downstream signaling molecules such as AKT, extracellular signal-regulated kinase, and c-Jun N-terminal kinase .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-3,5,7-trimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O7/c1-22-12-9-15(25-4)17-16(10-12)27-19(20(26-5)18(17)21)11-6-7-13(23-2)14(8-11)24-3/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGDHWVALRSLBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10154467
Record name Pentamethoxyquercetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10154467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quercetin pentamethyl ether

CAS RN

1247-97-8
Record name 3,5,7,3′,4′-Pentamethoxyflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1247-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentamethoxyquercetin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quercetin pentamethyl ether
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115922
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Record name Pentamethoxyquercetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10154467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PENTAMETHYLQUERCETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6J41K636O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
176
Citations
J Tatsuzaki, T Ohwada, Y Otani… - Beilstein Journal of …, 2018 - beilstein-journals.org
… parviflora exhibited sirtuin-activating and antiglycation activities, and we showed that the active principles were PMFs, among which quercetin pentamethyl ether (QPE, 3,5,7,3',4'-…
Number of citations: 8 www.beilstein-journals.org
WC Ko, SW Kuo, JR Sheu, CH Lin, SH Tzeng… - Planta …, 1999 - thieme-connect.com
In the present study, we attempted to compare quercetin methyl ethers and to look for the structure-activity relationships, which may be helpful for synthesizing more active compounds …
Number of citations: 27 www.thieme-connect.com
AC Waiss, RE Lundin, A Lee… - Journal of the American …, 1967 - ACS Publications
Ultraviolet (350 µ) irradiation of quercetin pentamethyl ether (I) in methanol gave four photoproducts: lumimethylquercetin (II),-photomethylquercetin (III),/3-photomethylquercetin (IV), …
Number of citations: 46 pubs.acs.org
M Zhang, P Lu, T Terada, M Sui, H Furuta… - Communications …, 2021 - nature.com
Sirtuin 1 (SIRT1), an NAD + -dependent deacetylase, is a crucial regulator that produces multiple physiological benefits, such as the prevention of cancer and age-related diseases. …
Number of citations: 11 www.nature.com
AG Perkin - Journal of the Chemical Society, Transactions, 1913 - pubs.rsc.org
… In order to determine if this compound when hydrolysed gives products analogous to those obtained from quercetin pentamethyl ether, which on this assumption should be the case, 0.4 …
Number of citations: 7 pubs.rsc.org
AC Waiss Jr, J Corse - Journal of the American Chemical Society, 1965 - ACS Publications
… Although flavone and quercetin pentamethyl ether (I) have been used as a photosensitizer1 and ultraviolet absorption filter,2 respectively, their irradiation products have not been …
Number of citations: 32 pubs.acs.org
ER Watson - Journal of the Chemical Society, Transactions, 1914 - pubs.rsc.org
… Five grams of finely-powdered quercetin pentamethyl ether were added gradually to 50 CC of cold nitric aGid (D 1.4 which had been boiled with carbamide nitrate), in which it dissolved …
Number of citations: 4 pubs.rsc.org
N Pandurangan, C Bose, S Meppoyilam… - Current Bioactive …, 2019 - ingentaconnect.com
… quercetin-3,7-dimethyl ether; quercetin-3,3 ,7-trimethyletherpachypodol; quercetin-3,3 ,4 7-tetramethyl ether and quercetin pentamethyl ether were taken for amylase inhibitory activity. …
Number of citations: 1 www.ingentaconnect.com
EW Underhill, JE Watkin… - Canadian Journal of …, 1957 - cdnsciencepub.com
… The alkaline hydrolysis of quercetin pentamethyl ether (120 mg.) was carried out in a sealed stainless steel tube of 10 ml. capacity, containing 6.5 ml. of 1291, (w/v) potassium hydroxide …
Number of citations: 131 cdnsciencepub.com
LW Wattenberg, JL Leong - Cancer Research, 1970 - AACR
… The 2nd flavone selected is quercetin pentamethyl ether (3,3',4',5,7pentamethoxyflavone), which is of intermediate potency as an inducer. This compound has an inducing capacity …
Number of citations: 304 aacrjournals.org

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